tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate
Description
Properties
CAS No. |
2763750-08-7 |
|---|---|
Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate |
InChI |
InChI=1S/C16H29NO3/c1-14(2,3)12-7-9-16(11-18,10-8-12)17-13(19)20-15(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19) |
InChI Key |
HPIHNRFCUVTQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C=O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Boc Protection
The foundational step in synthesizing this compound involves the introduction of the tert-butoxycarbonyl (Boc) protective group to the amine functionality. For analogous compounds such as tert-butyl trans-4-formylcyclohexylcarbamate, the amine group of trans-4-aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or N-methylmorpholine. For the target compound, a suitable starting material would be 4-tert-butylcyclohexylamine, which can undergo Boc protection under similar conditions:
This reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C with yields exceeding 85%.
Introduction of the Formyl Group
The formyl group at the 1-position of the cyclohexane ring is introduced via oxidation of a hydroxymethyl precursor. For example, in tert-butyl trans-4-formylcyclohexylcarbamate synthesis, trans-4-(Boc-amino)cyclohexanol is oxidized using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Adapting this to the target compound:
Key considerations include:
-
Oxidizing Agent : DMP offers higher selectivity and milder conditions compared to PCC.
-
Solvent : Anhydrous dichloromethane or ethyl acetate minimizes side reactions.
-
Yield : Reported yields for analogous oxidations range from 70% to 90%.
Alternative Pathways and Comparative Analysis
Cyclohexene Intermediate Strategy
Reaction Optimization and Challenges
Stereochemical Control
The cis/trans configuration of substituents on the cyclohexane ring significantly impacts physicochemical properties. For tert-butyl trans-4-formylcyclohexylcarbamate, trans selectivity is achieved using trans-4-aminocyclohexanol as the starting material. For the target compound, similar strategies apply:
Functional Group Compatibility
-
Boc Group Stability : The Boc group remains intact under mild oxidative conditions (e.g., DMP) but may degrade under strong acids or bases.
-
Formyl Group Reactivity : The formyl group can participate in subsequent reactions (e.g., Wittig olefinations), necessitating careful handling.
Industrial and Scalable Approaches
The patent CN102020589B highlights a scalable method for tert-butyl carbamate derivatives using mixed anhydride intermediates. Adapting this to the target compound:
-
Mixed Anhydride Formation : React N-Boc-4-tert-butylcyclohexylamine with isobutyl chloroformate in the presence of N-methylmorpholine.
-
Condensation : Introduce the formyl group via reaction with a formylating agent (e.g., DMF/POCl₃).
This method achieves yields >90% under optimized conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its role in enzyme inhibition and protein modification.
Medicine:
- Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The formyl group can participate in various chemical reactions, contributing to the compound’s reactivity and functionality.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural similarities with tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate, differing in substituents or core ring systems:
Physicochemical Properties
- Polarity: The cyanooxane derivative () has higher polarity (PSA = 41.82 Ų) due to the cyano group, compared to the tert-butyl-rich target compound, which is more lipophilic (LogP ~4.17) .
Biological Activity
tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Molecular Formula: C12H21NO3
Molecular Weight: 227.31 g/mol
CAS Number: 181308-57-6
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-tert-butyl-1-formylcyclohexyl chloride in the presence of a base such as triethylamine, often conducted in dichloromethane at room temperature.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The carbamate group can inhibit or modify the activity of these biomolecules, while the formyl group enhances its reactivity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity: Studies have shown that related compounds demonstrate significant antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
- Antifeedant Properties: Certain derivatives have been characterized by their attractant properties against larvae and moderate antifeedant activity against adult insects, indicating potential applications in pest control .
Study 1: Antibacterial Properties
In a study evaluating derivatives of 4-tert-butylcyclohexanone, several compounds exhibited strong bacteriostatic effects against Gram-positive strains. The strongest activity was observed against Bacillus subtilis, suggesting that this compound could be explored for its antibacterial potential .
Study 2: Organic Synthesis Applications
The compound is also investigated for its role as a protecting group in peptide synthesis. Its ability to shield amine functionalities allows for targeted transformations, which are crucial for synthesizing complex organic molecules including pharmaceuticals .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Antibacterial, Antifeedant | Organic synthesis, Medicinal chemistry |
| Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial | Pest control |
| Bromolactone 5 | Moderate antifeedant | Insect management |
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for preparing tert-butyl N-(4-tert-butyl-1-formylcyclohexyl)carbamate? The compound is typically synthesized via carbamate protection strategies. A primary route involves reacting a pre-functionalized cyclohexyl derivative (e.g., 4-tert-butyl-1-formylcyclohexylamine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or pyridine. This facilitates nucleophilic substitution at the amine group, forming the carbamate . Alternative methods may employ tert-butyl chloroformate under similar conditions.
Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis? Key parameters include:
- Temperature control : Maintaining 0–25°C to suppress side reactions (e.g., formyl group oxidation).
- Base selection : Triethylamine is preferred over stronger bases to avoid deprotonation of sensitive functional groups .
- Solvent choice : Dichloromethane or THF enhances solubility and reaction homogeneity.
- Stoichiometry : A slight excess of Boc₂O (1.1–1.3 equiv.) ensures complete amine protection without overuse of reagents .
Characterization Techniques
Basic: What analytical methods are used to confirm the structure of this compound? Standard techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify tert-butyl, formyl, and cyclohexyl proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% is typical for research-grade material) .
Advanced: How can discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons.
- X-ray crystallography : Provides unambiguous structural confirmation if crystalline material is available.
- Isotopic labeling : For formyl group reactivity studies, deuterated analogs can clarify ambiguous signals .
Stability and Reactivity
Basic: What storage conditions ensure stability of this compound? Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Protect from light and moisture, as the formyl group is prone to hydration or oxidation. Avoid prolonged exposure to strong acids/bases, which hydrolyze the carbamate .
Advanced: What is the degradation mechanism under acidic conditions? In acidic media (pH < 3), the carbamate undergoes hydrolysis via protonation of the carbonyl oxygen, leading to cleavage of the Boc group and release of CO₂. The formyl group may concurrently hydrate to a geminal diol, complicating degradation analysis. Kinetic studies using HPLC-MS can track intermediates .
Biological and Medicinal Applications
Basic: What are the primary research applications of this compound? It serves as:
- A building block in peptide mimetics and macrocycle synthesis.
- A substrate for studying formyl group reactivity in enzyme models (e.g., aldehyde dehydrogenases) .
- A precursor for drug candidates targeting neurodegenerative diseases, leveraging the tert-butyl group for enhanced lipophilicity .
Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?
- Functional group variation : Replace the formyl group with aldehydes, ketones, or amines to assess binding affinity.
- Stereochemical modifications : Synthesize enantiomers or diastereomers to evaluate chiral center impacts on bioactivity.
- Molecular docking : Pair synthetic analogs with computational models to predict interactions with target proteins (e.g., kinases) .
Addressing Data Contradictions
Basic: How should researchers resolve conflicting reports on synthetic yields?
- Reproducibility checks : Verify reaction conditions (solvent purity, inert atmosphere).
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or Boc-deprotected intermediates) .
Advanced: Can computational modeling reconcile discrepancies in reaction efficiency? Yes. Density Functional Theory (DFT) calculations predict energy barriers for key steps (e.g., Boc group activation). Solvent effects and transition states can be modeled to optimize conditions virtually before lab validation .
Troubleshooting Common Challenges
Basic: What purification methods are effective for this compound?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (30–50% EtOAc).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals if the compound is thermally stable .
Advanced: How can low reactivity in formyl group coupling reactions be addressed?
- Activation strategies : Convert the formyl group to a more reactive Weinreb amide or thioester.
- Catalytic systems : Employ Pd or Ru catalysts for cross-coupling reactions under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
